(3aR,7S,7aR)-N-(pyrazin-2-yl)octahydropyrano[3,4-c]pyrrole-7-carboxamide
Description
(3aR,7S,7aR)-N-(pyrazin-2-yl)octahydropyrano[3,4-c]pyrrole-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazine ring and an octahydropyrano[3,4-c]pyrrole moiety, making it an interesting subject for scientific research.
Properties
IUPAC Name |
(3aR,7S,7aR)-N-pyrazin-2-yl-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c17-12(16-11-5-13-1-2-15-11)10-7-18-6-8-3-14-4-9(8)10/h1-2,5,8-10,14H,3-4,6-7H2,(H,15,16,17)/t8-,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFUSYOWUYMRGI-OPRDCNLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2CN1)C(=O)NC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@H]([C@@H]2CN1)C(=O)NC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7S,7aR)-N-(pyrazin-2-yl)octahydropyrano[3,4-c]pyrrole-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Octahydropyrano[3,4-c]pyrrole Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the octahydropyrano[3,4-c]pyrrole core.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a pyrazine derivative reacts with the intermediate formed in the previous step.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(3aR,7S,7aR)-N-(pyrazin-2-yl)octahydropyrano[3,4-c]pyrrole-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazine ring or the pyrrole moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as the presence of a catalyst or a suitable solvent.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Derivatives with substituted functional groups on the pyrazine ring or the pyrrole moiety.
Scientific Research Applications
(3aR,7S,7aR)-N-(pyrazin-2-yl)octahydropyrano[3,4-c]pyrrole-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3aR,7S,7aR)-N-(pyrazin-2-yl)octahydropyrano[3,4-c]pyrrole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(3aR,7S,7aR)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid: A similar compound with a tert-butoxycarbonyl group instead of the pyrazine ring.
(3aR,7S,7aR)-N-(pyridin-2-yl)octahydropyrano[3,4-c]pyrrole-7-carboxamide: A similar compound with a pyridine ring instead of the pyrazine ring.
Uniqueness
(3aR,7S,7aR)-N-(pyrazin-2-yl)octahydropyrano[3,4-c]pyrrole-7-carboxamide is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
